molecular formula C9H11NO2 B1313090 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid CAS No. 204068-75-7

4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid

Cat. No.: B1313090
CAS No.: 204068-75-7
M. Wt: 165.19 g/mol
InChI Key: GLAUSPDJGYRFQK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO2. It is characterized by a fused ring system consisting of a tetrahydroisoindole core with a carboxylic acid functional group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid typically involves the condensation of suitable precursors followed by cyclization. One common method involves the reaction of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These intermediates are then treated with hydrazine hydrate under reflux conditions to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    4,5,6,7-Tetrahydroindole: Similar in structure but lacks the carboxylic acid functional group.

    4,5,6,7-Tetrahydro-1H-indazole: Contains a similar fused ring system but with different nitrogen positioning.

    4,5,6,7-Tetrahydro-1H-isoindole-1,3-dione: Similar core structure but with additional carbonyl groups.

Uniqueness: 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Biological Activity

4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid (THICA) is a heterocyclic organic compound with the molecular formula C9H11NO2. It features a fused ring system that includes a tetrahydroisoindole core and a carboxylic acid functional group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and enzyme inhibitor.

THICA primarily exerts its biological effects through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 plays a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting COX-2, THICA reduces the production of pro-inflammatory mediators, thereby modulating inflammation and pain pathways in the body.

Key Mechanisms:

  • Inhibition of COX-2 : Reduces prostaglandin synthesis.
  • Interaction with Enzymes : Binds to active sites of certain enzymes, blocking substrate access and inhibiting enzymatic activity.
  • Modulation of Cellular Receptors : Affects signal transduction pathways influencing various cellular functions .

Biological Activity Overview

Research has demonstrated that THICA exhibits various biological activities, including:

  • Anti-inflammatory Properties : Studies indicate that THICA significantly inhibits the recruitment of neutrophils and reduces levels of tumor necrosis factor-alpha (TNF-α), correlating with its anti-inflammatory effects .
  • Cytotoxicity : Certain derivatives of THICA have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Study 1: Inhibition of COX-2

A study evaluated the anti-inflammatory properties of THICA derivatives and found that they exhibited potent inhibition of COX-2 in vitro. The results indicated that compounds with specific substitutions on the isoindole structure enhanced COX-2 inhibition compared to standard anti-inflammatory drugs like ibuprofen .

Study 2: Cytotoxicity Assay

In another investigation, THICA was tested for cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The results demonstrated that THICA derivatives displayed significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting their potential as anticancer agents .

Study 3: Anti-fibrotic Activity

Recent research highlighted the antifibrotic potential of THICA derivatives in liver fibrosis models. Compounds derived from THICA showed inhibitory activity against human hepatic stellate cells (LX2) activation, suggesting a role in liver protection and fibrosis prevention .

Data Table

Biological ActivityDescriptionReference
COX-2 InhibitionSignificant reduction in prostaglandin synthesis
Anti-inflammatory EffectsDecreased TNF-α levels and neutrophil recruitment
CytotoxicityIC50 values between 10 to 20 µM against cancer cells
Anti-fibrotic ActivityInhibition of LX2 cell activation

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h5,10H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAUSPDJGYRFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438137
Record name 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204068-75-7
Record name 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 10.3 mmol) was added to a stirring, room temperature solution of 171 (0.3966 g, 2.05 mmol) in MeOH (5.1 mL, 0.4 M) under N2. The reaction was then heated to reflux for 20 minutes. A small amount of starting material remained. A large amount of undesired product along with only a small amount of desired product was observed by HPLC. The reaction was concentrated, redissolved in H2O, and extracted with EtOAc (1 mL). 10% aq. HCl was added dropwise to the aqueous layer until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 0.0076 g (11.6%) of 172. 1H (CD3OD, 400 MHz): δ 5.62 (1H, s), 2.77 (2H, t, J=5.6 Hz), 2.52 (2H, t, J=5.4 Hz), 1.78-1.66 (4H, m) ppm. 13C (CD3OD, 100 MHz): δ 164.87, 129.69, 122.48, 120.57, 118.42, 24.74, 24.69, 24.35, 22.94 ppm. DEPT (CD3OD, 100 MHz): CH2 carbons: 24.74, 24.69, 24.35, 22.94; CH carbons: 120.57 ppm. HPLC: 8.896 min.
Name
Quantity
10.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.3966 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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